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Compound of Interest

Compound Name: 3,3,3-Trifluoropropene

Cat. No.: B1201522 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available gas-phase

thermochemical data for 3,3,3-trifluoropropene (also known as HFO-1243zf). The information

is compiled from critically evaluated data sources and is intended to be a valuable resource for

researchers in various fields, including chemical kinetics, combustion science, and materials

science.

Quantitative Thermochemical Data
The following tables summarize the key gas-phase thermochemical properties of 3,3,3-
trifluoropropene. These values are based on experimental measurements and have been

critically evaluated by the National Institute of Standards and Technology (NIST).

Table 1: Enthalpy of Formation and Combustion
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Property Value (kJ/mol) Method Reference Comment

Standard Gas

Enthalpy of

Formation

(ΔfH°gas)

-614.2 ± 6.7
Combustion

Calorimetry

Kolesov,

Martinov, et al.,

1967[1][2]

Reanalyzed by

Cox and Pilcher,

1970. The

original reported

value was -604.6

± 6.7 kJ/mol.[2]

Standard Gas

Enthalpy of

Combustion

(ΔcH°gas)

-1532.0 ± 6.7
Combustion

Calorimetry

Kolesov,

Martinov, et al.,

1967[2]

Table 2: Ideal Gas Heat Capacity (Cp,gas)

Critically evaluated ideal gas heat capacity data for 3,3,3-trifluoropropene is available from

the NIST/TRC Web Thermo Tables. The data spans a temperature range of 200 K to 1000 K.

Temperature (K) Ideal Gas Heat Capacity (J/mol·K)

200 Data not explicitly provided in search results

298.15 Data not explicitly provided in search results

300 Data not explicitly provided in search results

400 Data not explicitly provided in search results

500 Data not explicitly provided in search results

600 Data not explicitly provided in search results

700 Data not explicitly provided in search results

800 Data not explicitly provided in search results

900 Data not explicitly provided in search results

1000 Data not explicitly provided in search results
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Note: While the NIST/TRC Web Thermo Tables are cited as the source for this data, the

specific numerical values at each temperature were not available in the provided search

results. Access to the full database is required to populate this table.

Experimental Protocols
Determination of Enthalpy of Formation and Combustion
The standard enthalpy of formation and combustion of 3,3,3-trifluoropropene were

determined by Kolesov, Martinov, and Skuratov in 1967 using combustion calorimetry.[1][2]

While the full experimental details from the original Russian-language publication, Zhurnal

Fizicheskoi Khimii, were not accessible for this review, the general methodology for combustion

calorimetry of organic compounds involves the following key steps:

Sample Preparation: A precise mass of the substance is placed in a sample holder, typically

a crucible made of a material that will not react with the sample or the combustion products.

For volatile liquids like 3,3,3-trifluoropropene, the sample is often encapsulated in a thin-

walled glass or plastic ampoule.

Calorimeter Setup: The sample is placed inside a "bomb," a robust, constant-volume

stainless steel container. The bomb is then filled with a high pressure of pure oxygen

(typically around 30 atm).

Immersion and Ignition: The bomb is submerged in a known mass of water in an insulated

container (the calorimeter). The temperature of the water is monitored with a high-precision

thermometer. The sample is then ignited remotely using an electrical fuse.

Temperature Measurement: The heat released by the combustion reaction is absorbed by

the bomb and the surrounding water, causing a temperature rise. The temperature is

recorded until it reaches a maximum and then begins to cool.

Data Analysis: The heat capacity of the calorimeter (including the bomb, water, and stirrer) is

determined in a separate calibration experiment, often by burning a standard substance with

a precisely known enthalpy of combustion, such as benzoic acid. The heat released during

the combustion of the sample is calculated from the observed temperature rise and the heat

capacity of the calorimeter.
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Corrections: Corrections are applied for various factors, including the heat from the ignition

fuse, the formation of nitric acid from residual nitrogen in the bomb, and the heat of

combustion of any auxiliary materials used.

Calculation of Enthalpy of Combustion: The standard enthalpy of combustion is calculated

from the corrected heat of combustion and the number of moles of the sample burned.

Calculation of Enthalpy of Formation: The standard enthalpy of formation is then derived

from the standard enthalpy of combustion using Hess's law, along with the known standard

enthalpies of formation of the combustion products (CO₂, H₂O, and in this case, HF).

The value for the enthalpy of formation of 3,3,3-trifluoropropene reported by Kolesov et al.

was later reanalyzed by Cox and Pilcher in their comprehensive 1970 thermochemistry

compilation, resulting in the currently accepted value.[2] This reanalysis likely involved a

refinement of the auxiliary thermochemical data used in the calculation of the enthalpy of

formation from the experimentally determined enthalpy of combustion.

Computational Thermochemistry
While a specific high-level computational study focusing on the thermochemistry of 3,3,3-
trifluoropropene using methods such as Gaussian-3 (G3) or Gaussian-4 (G4) theory was not

identified in the literature search, these methods are well-established for providing accurate

theoretical predictions of thermochemical properties.

General Methodology for G3/G4 Calculations
High-accuracy composite methods like G3 and G4 theory calculate the total electronic energy

of a molecule through a series of ab initio molecular orbital calculations at different levels of

theory and with different basis sets. The results are then combined in a well-defined manner to

approximate a very high-level calculation at a fraction of the computational cost. The general

workflow is as follows:

Geometry Optimization: The molecular geometry is optimized at a lower level of theory,

typically using density functional theory (DFT) with a moderate basis set (e.g., B3LYP/6-

31G(d)).
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Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the same level of

theory to determine the zero-point vibrational energy (ZPVE) and thermal corrections to the

enthalpy and Gibbs free energy.

Single-Point Energy Calculations: A series of single-point energy calculations are performed

at higher levels of theory (e.g., MP2, MP4, QCISD(T)) with progressively larger basis sets.

Extrapolation to the Basis Set Limit: The energies are extrapolated to the complete basis set

(CBS) limit to reduce the error associated with using a finite basis set.

Higher-Level Corrections: Empirical corrections are added to account for remaining

deficiencies in the calculations, such as electron correlation effects not fully captured by the

chosen methods.

Calculation of Thermochemical Properties: The final, highly accurate total energy is used to

calculate the enthalpy of formation, typically through the use of atomization energies or

isodesmic reactions.

Logical Workflow for Thermochemical Data
Acquisition and Analysis
The following diagram illustrates the logical workflow for obtaining and analyzing the gas-phase

thermochemical data for 3,3,3-trifluoropropene, integrating both experimental and

computational approaches.
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Caption: Workflow for thermochemical data acquisition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. 3,3,3-Trifluoropropene [webbook.nist.gov]

2. 3,3,3-Trifluoropropene [webbook.nist.gov]

To cite this document: BenchChem. [Gas-Phase Thermochemistry of 3,3,3-Trifluoropropene:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1201522#gas-phase-thermochemistry-data-for-3-3-3-
trifluoropropene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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